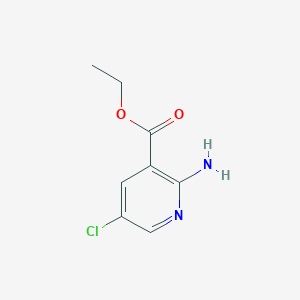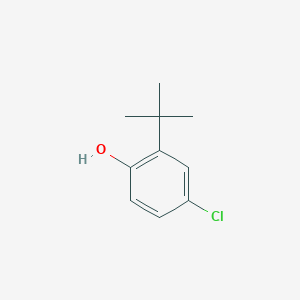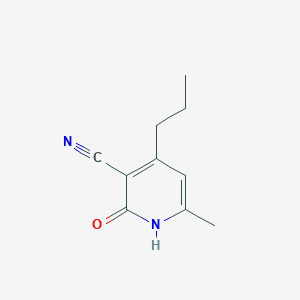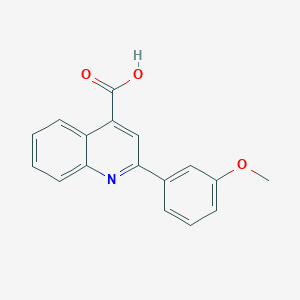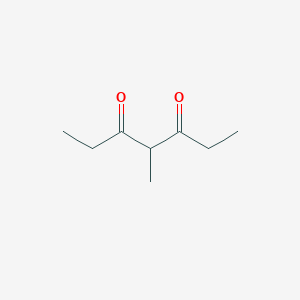
3,5-Dichloro-2-nitroaniline
説明
3,5-Dichloro-2-nitroaniline is a chemical compound with the CAS Number: 122584-83-2 and a molecular weight of 207.02 . It is used in the production of pesticides, dyes, and pharmaceuticals . It is also an intermediate in the production of fungicides .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-2-nitroaniline is C6H4Cl2N2O2 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Physical And Chemical Properties Analysis
3,5-Dichloro-2-nitroaniline is a solid at room temperature . It has a high dipole moment, which is in accord with the polar character of the nitro group . It has a density of 1.6±0.1 g/cm3, a boiling point of 399.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .科学的研究の応用
Synthesis and Chemical Properties
3,5-Dichloro-2-nitroaniline has been studied for its potential in various chemical syntheses. For instance, a study by Hui (2003) explored the synthesis of dichloronitrobenzene from 2,6-dichloro-4-nitroaniline through diazo-reaction and denitrogenation, achieving yields above 60% (Hui, 2003). Additionally, the thermochemical properties of various dichloro-nitroaniline compounds, including their formation enthalpies in different phases, have been evaluated (Silva et al., 2009).
Environmental and Agricultural Applications
Environmental and agricultural applications of 3,5-Dichloro-2-nitroaniline include studies on its degradation. For instance, the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains has been investigated to understand environmental impacts and potential bioremediation strategies (Duc, 2019). Additionally, the antifungal activities of nitrobenzenes and anilines have been examined, indicating potential agricultural applications (Gershon et al., 1971).
Analytical and Detection Methods
In the field of analytical chemistry, 3,5-Dichloro-2-nitroaniline has been a subject of interest. Cheng and Kilgore (1966) described a procedure for analyzing 2,6-dichloro-4-nitroaniline residues in fruits using electron-capture gas chromatography, which is applicable to various fruits (Cheng & Kilgore, 1966). Also, the fabrication of luminescent metal-organic frameworks for the detection of dichloran in the environment has been studied, showcasing advanced sensing technologies (Zhang et al., 2023).
Metabolic and Biological Studies
The metabolism and biological interactions of 3,5-Dichloro-2-nitroaniline have also been researched. Myers La, Witmer Cm, and G. Ma (1988) characterized the metabolism of this compound in rat hepatic microsomes, revealing insights into its biotransformation and potential effects (Myers La et al., 1988).
Safety and Hazards
3,5-Dichloro-2-nitroaniline is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Inhalation (Category 3), H331, Acute toxicity, Dermal (Category 3), H311, Specific target organ toxicity - repeated exposure (Category 2), Kidney, H373, Short-term (acute) aquatic hazard (Category 1), H400, Long-term (chronic) aquatic hazard (Category 1), H410 . It is advised to use personal protective equipment as required, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation .
作用機序
Target of Action
Nitroanilines, in general, are known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 3,5-Dichloro-2-nitroaniline involves several steps. The nitro group in the compound is a meta-directing group, meaning it directs subsequent reactions to occur at the meta position on the aromatic ring . This property is crucial in the synthesis of other compounds from 3,5-Dichloro-2-nitroaniline .
Biochemical Pathways
Nitroanilines can participate in various reactions due to their nitro and amine groups, affecting multiple biochemical pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
It is used as a key intermediate in the synthesis of other compounds, such as hexaflumuron .
特性
IUPAC Name |
3,5-dichloro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIMEMMJKYVPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-nitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



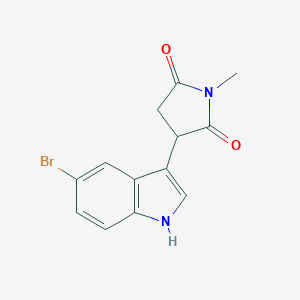
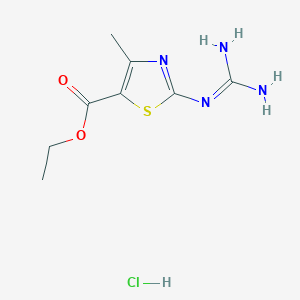

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
